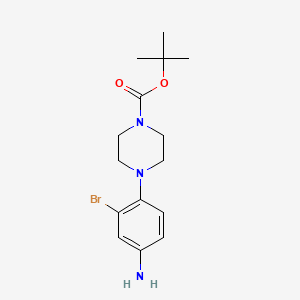

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRIGMZKJEVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716648 | |

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-71-1 | |

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The nitro compound (6.65 mmol) is dissolved in methanol (25 mL) and added dropwise to an aqueous solution containing sodium carbonate (61.3 mmol) and sodium dithionite (74.4 mmol) at 70°C. The reaction proceeds via a two-electron transfer mechanism, where dithionite acts as a reducing agent, converting the nitro group (-NO₂) to an amine (-NH₂). Methanol facilitates solubility, while sodium carbonate maintains a basic pH to prevent premature protonation of intermediates.

Key Parameters:

Workup and Purification

Post-reaction, methanol is evaporated under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the amine as a pale yellow foam. This method avoids column chromatography, enhancing practicality for large-scale production.

Alternative Bromination Strategies

While direct nitro reduction is the most documented route, bromination of pre-formed piperazine intermediates offers a complementary approach. Patent CN112645902A details bromination protocols using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate. Although applied to N-phenylpiperidine derivatives, these conditions could theoretically adapt to tert-butyl-protected intermediates.

Bromination Conditions:

This method introduces bromine regioselectively at the para position of the phenyl ring, critical for subsequent functionalization. However, adapting this to tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate would require protecting the amine group during bromination, adding synthetic steps.

tert-Butyloxycarbonyl (Boc) Protection Dynamics

The Boc group in this compound ensures stability during reduction and bromination. Patent WO2005051933A1 highlights the use of di-tert-butyl dicarbonate (Boc₂O) for introducing this protecting group under mild conditions (e.g., THF, 0°C, triethylamine). The Boc group’s orthogonal stability allows selective deprotection in acidic media (e.g., HCl/dioxane) without affecting the aryl bromide or amine.

Boc Protection Protocol:

| Parameter | Value |

|---|---|

| Reagent | Di-tert-butyl dicarbonate (1.1 eq) |

| Base | Triethylamine (2.0 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 12–16 h |

| Yield | >90% |

Industrial-Scale Considerations

Scaling the nitro reduction method requires addressing sodium dithionite’s exothermic decomposition risk. Batch reactors with precise temperature control (70±2°C) and slow reagent addition mitigate thermal runaway. Furthermore, substituting methanol with ethanol improves safety without compromising yield. Post-reaction, continuous liquid-liquid extraction systems enhance throughput compared to batch extractions.

Analytical Validation

Confirming the identity and purity of this compound involves:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in the presence of suitable solvents like dimethylformamide (DMF).

Coupling Reactions: Catalysts such as palladium or copper complexes are often employed in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Biological Activities

- Antagonism of Receptors :

- Anticancer Activity :

- Neuropharmacological Effects :

Potential Therapeutic Uses

| Application Area | Description |

|---|---|

| Inflammation | Antagonism of CCR2b receptor may lead to new treatments for inflammatory conditions such as rheumatoid arthritis or multiple sclerosis. |

| Cancer Therapy | Potential use as an anticancer agent due to cytotoxic effects on tumor cells. |

| Neurological Disorders | Possible applications in treating disorders like depression or anxiety through modulation of neurotransmitter systems. |

Case Studies

- Inflammatory Disease Treatment :

- Cytotoxicity Against Cancer Cells :

- Neuropharmacological Studies :

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the bromophenyl moiety can form interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Brominated vs. Cyanated Analogues

- Brominated Compound (Target): Bromine’s leaving-group capability supports metal-catalyzed cross-couplings.

- Cyanated Analogue (2-CN): Synthesized via nucleophilic substitution or palladium-mediated cyanation. The cyano group’s electron-withdrawing nature reduces electrophilicity compared to bromine but enhances hydrogen-bonding interactions in target binding .

Fluorinated and Methylated Derivatives

- Fluorinated Analogue (5-F) : The fluorine atom increases metabolic stability and membrane permeability. Synthesized via reductive amination or SNAr reactions, yielding 58–98% under mild conditions .

- Methylated Analogues (3-CH₃): Methyl groups improve solubility and reduce oxidative degradation. For example, tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate is synthesized via CuI-catalyzed amination (52% yield) .

Crystallographic and Conformational Analysis

- Brominated Compound: No crystal data is available.

- Diazoacetyl Derivative : Exhibits a planar diazo group and chair conformation of the piperazine ring. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .

- Hydroxy-Pyrimidinyl Analogue : Features intramolecular O–H⋯N hydrogen bonds and π–π stacking, forming supramolecular ribbons. The piperazine ring adopts a chair conformation with axial Boc and equatorial methyl groups .

Biological Activity

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (CAS Number: 1314985-71-1) is a synthetic compound belonging to the piperazine class of molecules. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety attached to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

- Molecular Formula : C15H21BrN2O2

- Molecular Weight : 356.26 g/mol

- Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl and an amino group, along with a bromophenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group and bromophenyl moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially influencing their activity. This interaction is crucial for the compound's role in pharmacological applications, particularly as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and survival.

P2Y14 Receptor Antagonism

A notable area of investigation involves the compound's potential as a P2Y14 receptor antagonist. P2Y14 receptors are G protein-coupled receptors involved in various physiological processes, including inflammation and immune response. Preliminary studies suggest that derivatives of this compound may effectively block these receptors, thereby reducing chemotaxis in human neutrophils, which could have implications for treating inflammatory diseases .

Case Studies and Experimental Data

- Antiproliferative Activity :

- Synthetic Approaches :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring. A representative method includes:

- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with a brominated aromatic intermediate (e.g., 4-amino-2-bromophenyl derivatives) under reflux conditions in 1,4-dioxane with potassium carbonate as a base. Yields up to 80% are achievable after purification via silica gel chromatography (hexane/ethyl acetate gradient) .

- Key conditions : Elevated temperature (110°C), anhydrous solvents, and inert atmosphere to prevent side reactions.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the piperazine protons resonate between 2.5–3.5 ppm. Aromatic protons from the bromophenyl moiety show splitting patterns consistent with para- and ortho-substitution .

- X-ray diffraction : Crystal structures of analogous compounds (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) reveal chair conformations of the piperazine ring and intermolecular hydrogen bonds involving carbonyl oxygen .

Q. What solvents and catalysts are optimal for Buchwald-Hartwig amination of brominated intermediates?

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) in toluene or dioxane, combined with cesium carbonate, enable efficient coupling of aryl bromides with amines. Reaction temperatures of 100–120°C and 12–24 hours are typical .

Advanced Research Questions

Q. How can conflicting NMR data for brominated intermediates be resolved during characterization?

- Case study : Overlapping signals in aromatic regions may arise due to dynamic exchange or steric hindrance. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, coupling constants (J values) distinguish para- vs. ortho-substitution patterns .

- Alternative methods : X-ray crystallography provides unambiguous structural confirmation, as seen in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}piperazine derivatives .

Q. What strategies optimize yields in nucleophilic substitution reactions involving sterically hindered intermediates?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >75% .

- Base selection : Switching from K₂CO₃ to DBU (1,8-diazabicycloundec-7-ene) improves solubility of bulky intermediates in polar aprotic solvents like DMF .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Electron-withdrawing effect : Bromine activates the aryl ring for Suzuki-Miyaura coupling but deactivates it for SNAr reactions. DFT calculations on analogous compounds show reduced electron density at the para position, favoring oxidative addition with Pd catalysts .

- Contradiction note : In some cases, steric hindrance from tert-butyl groups may offset electronic effects, requiring higher catalyst loadings (5–10 mol%) .

Methodological Recommendations

- Purification : Use flash chromatography with gradients of hexane/ethyl acetate (4:1 to 1:1) for optimal separation of polar byproducts .

- Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals suitable for X-ray analysis .

- Contradiction handling : When reproducibility issues arise (e.g., variable yields), verify moisture sensitivity of intermediates via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.